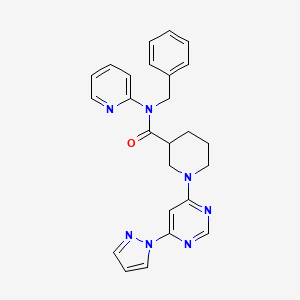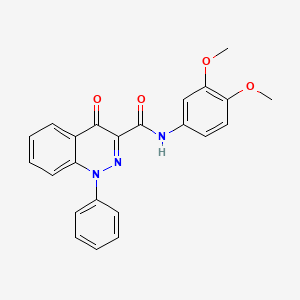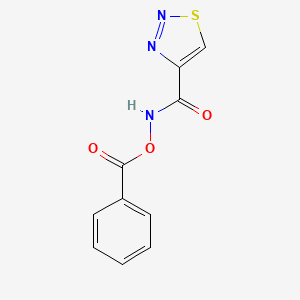
2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide, also known as PIA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PIA has shown promising results in various scientific research studies, particularly in the field of cancer treatment.
Mécanisme D'action
2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide exerts its anticancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of various oncogenic proteins that are involved in cancer cell growth and survival. By inhibiting HSP90, 2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide destabilizes these oncogenic proteins, leading to their degradation and subsequent inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. 2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide in lab experiments is its high potency and selectivity for HSP90 inhibition. This allows for the specific targeting of oncogenic proteins and cancer cells, while minimizing off-target effects. However, one limitation of using 2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide. One potential area of research is the development of more potent and selective HSP90 inhibitors based on the structure of 2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide. Another potential area of research is the investigation of the effects of 2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide on other diseases and conditions, such as Alzheimer’s disease and neurodegenerative disorders. Additionally, the development of more efficient methods for the synthesis and administration of 2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide could also be an area of future research.
Méthodes De Synthèse
The synthesis of 2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide involves the reaction of 5-phenylisoxazole-3-carboxylic acid with pyridine-2-methanol in the presence of thionyl chloride. The resulting product is then treated with N,N-dimethylformamide and acetic anhydride to obtain 2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide in high yield and purity.
Applications De Recherche Scientifique
2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-(5-phenyl-1,2-oxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(19-12-14-8-4-5-9-18-14)11-15-10-16(22-20-15)13-6-2-1-3-7-13/h1-10H,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISJMXXRLPSKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2602517.png)
![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2602519.png)
![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2602520.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2602523.png)


![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide](/img/structure/B2602528.png)

![5-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2602532.png)
![(Z)-4-(tert-butyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602533.png)
![3-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2602535.png)